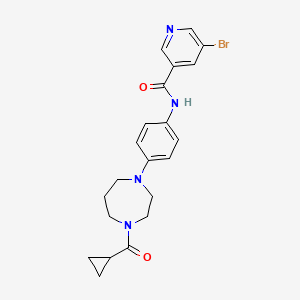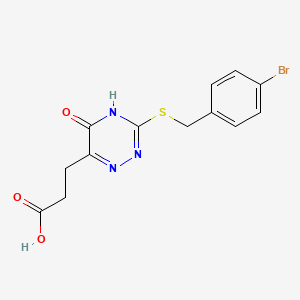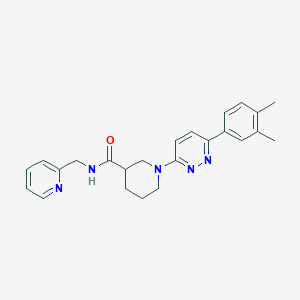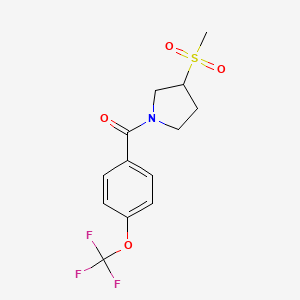![molecular formula C12H17N3O B2536911 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2199902-06-0](/img/structure/B2536911.png)
3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Spirocyclic Diketopiperazine Enantiomers
Variecolortins A-C, isolated from the marine-derived fungus Eurotium sp., feature spirocyclic diketopiperazine enantiomers with unique carbon skeletons, including a 2-oxa-7-azabicyclo[3.2.1]octane core. These compounds exhibit distinct antioxidative and cytotoxic activities, highlighting their potential in drug discovery and biochemical research (Weimao Zhong et al., 2018).
Cycloaddition Reactions
Research on the cycloaddition of methyl acrylate to 5,6-diethyl-1-methyl-3-oxidopyrazinium showcases the synthesis of complex bicyclic structures, demonstrating the compound's utility in creating novel organic molecules (M. Helliwell et al., 2006).
Synthesis of Azabicyclo[3.2.1]octane Derivatives
A study on the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives by the Aza-Prins reaction opens new pathways for the asymmetric synthesis of bicyclic structures, with potential applications in medicinal chemistry (Alejandro Mahía et al., 2017).
Antiprotozoal Activity of Bicyclic Diamines
The investigation of ω-aminoacyl and -alkyl derivatives of bicyclic diamines, including structures similar to azabicyclo[3.2.1]octane, for their antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, highlights the biomedical relevance of such compounds (J. Faist et al., 2013).
Natural Occurrence and Synthetic Applications
An extensive review on 2,8-Diheterobicyclo[3.2.1]octane ring systems discusses their natural occurrence, synthesis, and properties. These structures are fundamental in numerous biologically active natural products, showcasing their importance in synthetic organic chemistry and drug design (MariFe Flores & D. Díez, 2014).
特性
IUPAC Name |
3-(6-methylpyrazin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-6-13-7-12(14-9)16-11-8-15-4-2-10(11)3-5-15/h6-7,10-11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHNYPZVWNXPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)
![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)
![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)

![2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide](/img/structure/B2536833.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)






![N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2536849.png)

